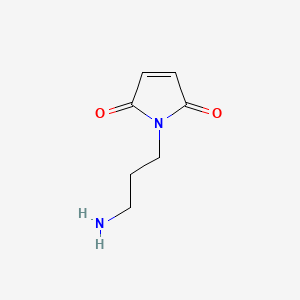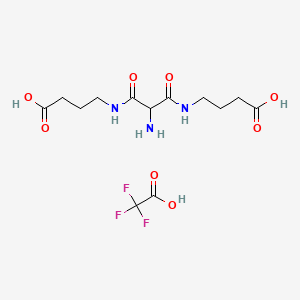
N-(2-Aminopropyl)maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminopropyl)maleimide: is an organic compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . It is a pale pink solid that is hygroscopic and should be stored under an inert atmosphere at -20°C . This compound is known for its reactivity and is used in various chemical and biological applications.
Mechanism of Action
Target of Action
N-(2-Aminopropyl)maleimide primarily targets the biosynthesis of chitin and β(1,3)glucan, which are components of the fungal cell wall . The membrane enzyme, β(1,3)glucan synthase, has been proposed as a putative primary target of N-substituted maleimides in Candida albicans cells .
Mode of Action
This compound interacts with its targets by affecting the biosynthesis of chitin and β(1,3)glucan . This interaction results in changes to the structure and function of the fungal cell wall, thereby inhibiting the growth and survival of the microorganisms .
Biochemical Pathways
The compound affects the biochemical pathways related to the biosynthesis of chitin and β(1,3)glucan . These pathways are crucial for the structural integrity and function of the fungal cell wall. By inhibiting these pathways, this compound disrupts the normal functioning of the cell wall, leading to the death of the microorganisms .
Pharmacokinetics
It’s known that the compound’s chemical reactivity and lipophilicity influence its antibacterial activity .
Result of Action
This compound exhibits strong antifungal effects, with minimum inhibitory concentrations (MICs) in the 0.5–4 μg ml−1 range . It also displays structure-dependent antibacterial activity and is highly cytostatic, with IC values below 0.1 μg ml−1 . The compound’s action results in the inhibition of microbial growth and survival .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s chemical reactivity and lipophilicity can affect its antibacterial activity . These factors seem to have little effect on its antifungal and cytostatic action .
Biochemical Analysis
Biochemical Properties
N-(2-Aminopropyl)maleimide plays a significant role in biochemical reactions, particularly in the formation of covalent bonds with thiol groups on proteins. This interaction is crucial in bioconjugation techniques, where this compound is used to link biomolecules for various applications, including drug delivery and biosensing . The compound interacts with enzymes such as β(1,3)glucan synthase, affecting the biosynthesis of essential cell wall components like chitin and β(1,3)glucan .
Cellular Effects
This compound influences various cellular processes by modifying proteins and enzymes. It affects cell signaling pathways by altering the function of proteins involved in these pathways. Additionally, this compound can impact gene expression and cellular metabolism by interacting with transcription factors and metabolic enzymes . These interactions can lead to changes in cell function, including alterations in cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with thiol groups on cysteine residues of proteins. This binding can inhibit or activate enzymes, depending on the specific protein and the context of the interaction . For example, this compound can inhibit β(1,3)glucan synthase, leading to disruptions in fungal cell wall synthesis . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modifications without inducing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by modifying key enzymes in metabolic pathways, leading to changes in metabolite levels . For instance, this compound can inhibit enzymes involved in the synthesis of cell wall components, thereby altering the overall metabolic balance within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Aminopropyl)maleimide can be synthesized through several methods. One common approach involves the reaction of maleimide with 2-aminopropylamine under controlled conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or methanol and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: N-(2-Aminopropyl)maleimide undergoes various chemical reactions, including:
Addition Reactions: It reacts with thiols to form thiosuccinimide products through a thiol-Michael addition.
Substitution Reactions: It can undergo nucleophilic substitution reactions with amines and other nucleophiles.
Common Reagents and Conditions:
Thiol-Michael Addition: This reaction is typically carried out in polar solvents such as water, DMSO, or N,N-dimethylformamide (DMF) without the need for a catalyst.
Nucleophilic Substitution: These reactions often require mild conditions and can be facilitated by the presence of a base.
Major Products Formed:
Thiosuccinimide Products: Formed from the reaction with thiols.
Substituted Maleimides: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: N-(2-Aminopropyl)maleimide is used in the synthesis of polymers and copolymers through reactions such as Diels-Alder and ring-opening metathesis polymerization . These polymers exhibit excellent thermal stability and are used in various industrial applications.
Biology: In biological research, this compound is used for bioconjugation, particularly in the modification of proteins and peptides . It is also employed in the development of antibody-drug conjugates (ADCs) due to its ability to form stable linkages with cytotoxic drugs .
Medicine: The compound has shown potential in antimicrobial and cytostatic applications. It affects the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall, making it a candidate for antifungal therapies .
Industry: this compound is used in the production of high-performance materials, including aerospace and electronic components . Its ability to form stable polymers makes it valuable in these industries.
Comparison with Similar Compounds
- N-Phenylmaleimide
- N-Ethylmaleimide
- N-Vinylmaleimide
Comparison: N-(2-Aminopropyl)maleimide is unique due to its specific reactivity with amino groups, making it particularly useful in bioconjugation and the development of ADCs . In contrast, other maleimides like N-phenylmaleimide and N-ethylmaleimide are more commonly used in polymer chemistry and as antimicrobial agents .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to form stable linkages make it valuable for various scientific and industrial purposes.
Properties
CAS No. |
110008-25-8 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
1-(2-aminopropyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C7H10N2O2/c1-5(8)4-9-6(10)2-3-7(9)11/h2-3,5H,4,8H2,1H3 |
InChI Key |
BVFLDXOLFQICED-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)N(C1=O)CCCN |
Canonical SMILES |
CC(CN1C(=O)C=CC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







